Arjungenin

Übersicht

Beschreibung

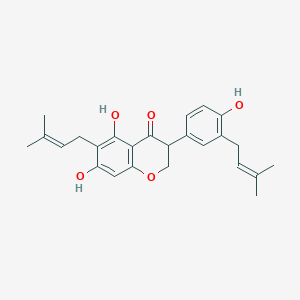

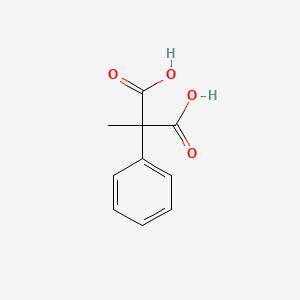

Arjungenin ist eine Triterpenoidverbindung, die aus der Rinde des Terminalia arjuna-Baumes isoliert wurde, der für seine medizinischen Eigenschaften bekannt ist. Diese Verbindung gehört zur Klasse der Oleanan-Triterpenoide und wurde auf ihre potenziellen therapeutischen Vorteile, insbesondere in der Kardioprotektion, untersucht .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound kann aus der Rinde von Terminalia arjuna mit verschiedenen chromatographischen Techniken isoliert werden. Hochleistungs-Dünnschichtchromatographie (HPTLC) und Flüssigchromatographie-Massenspektrometrie (LC-MS/MS) sind gängige Methoden zur Trennung und Quantifizierung von this compound sowie anderen Triterpenoiden wie Arjunsäure und Arjunetin . Die mobile Phase für die HPTLC besteht in der Regel aus Ethylacetat, Toluol, Tetrahydrofuran und Essigsäure in einem bestimmten Verhältnis .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Extraktion der Verbindung aus der Rinde von Terminalia arjuna. Der Extraktionsprozess kann die Verwendung von Lösungsmitteln wie Ethanol oder Methanol beinhalten, gefolgt von einer Reinigung mit chromatographischen Techniken .

Wirkmechanismus

- Arjungenin interacts with specific molecular targets within the body. While the exact targets may vary, studies suggest that it primarily affects cardiac function and related pathways .

- Additionally, this compound has antiplatelet and anticoagulant properties, contributing to its cardioprotective effects .

- By influencing these pathways, this compound helps maintain cardiac function and minimizes the occurrence of arrhythmias .

- It is moderately soluble in DMSO (50 mg/mL) and should be stored at 4°C, protected from light. Long-term storage at -80°C is also possible .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemische Analyse

Biochemical Properties

Arjungenin plays a crucial role in biochemical reactions, particularly in the context of its antioxidant and anti-inflammatory activities. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, leading to a decrease in the synthesis of pro-inflammatory prostaglandins . These interactions highlight the compound’s potential in modulating oxidative and inflammatory pathways.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cultured human monocytic and aortic endothelial cells, this compound has been observed to attenuate hydrogen peroxide-mediated reactive oxygen species generation . This compound also promotes the activities of antioxidant enzymes, thereby sustaining cellular reducing power. Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its protective effects against oxidative stress and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase, reducing the production of pro-inflammatory prostaglandins . Additionally, this compound exhibits significant free radical scavenging activity, which helps in mitigating oxidative damage . The compound also influences gene expression by modulating transcription factors involved in oxidative stress and inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it a reliable compound for long-term use . The compound’s antioxidant and anti-inflammatory effects have been observed to persist, contributing to sustained cellular protection against oxidative and inflammatory damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant cardioprotective and anti-inflammatory effects without any adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation. It interacts with enzymes such as catalase and glutathione peroxidase, enhancing their activities and thereby reducing oxidative stress . Additionally, this compound influences the metabolic flux of reactive oxygen species and other metabolites involved in inflammatory responses . These interactions underscore the compound’s role in modulating key metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich cellular compartments . This localization facilitates its interactions with membrane-bound enzymes and receptors, enhancing its efficacy in modulating oxidative and inflammatory pathways .

Subcellular Localization

This compound’s subcellular localization plays a critical role in its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress and energy metabolism . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s presence in these organelles enhances its ability to mitigate oxidative damage and support cellular energy production.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arjungenin can be isolated from the bark of Terminalia arjuna using various chromatographic techniques. High-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used methods for the separation and quantification of this compound along with other triterpenoids such as arjunic acid and arjunetin . The mobile phase for HPTLC typically consists of ethyl acetate, toluene, tetrahydrofuran, and acetic acid in a specific ratio .

Industrial Production Methods

Industrial production of this compound involves the extraction of the compound from the bark of Terminalia arjuna. The extraction process may include the use of solvents like ethanol or methanol, followed by purification using chromatographic techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Arjungenin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind essentiell, um die Verbindung zu modifizieren, um ihre therapeutischen Eigenschaften zu verbessern oder ihr Verhalten unter verschiedenen Bedingungen zu untersuchen .

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Ergebnis, wie Temperatur, pH-Wert und verwendetes Lösungsmittel .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Arjunsäure führen, während die Reduktion verschiedene hydroxylierte Derivate liefern kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Arjungenin entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es die sarcoplasmatische Retikulumfunktion verbessert, was zur Verbesserung der Herzmuskelfunktion und zur Reduzierung des Auftretens von Arrhythmien beiträgt . Zusätzlich hemmt this compound Acetylcholinesterase, was zu seinen kardioprotektiven Wirkungen beitragen kann .

Vergleich Mit ähnlichen Verbindungen

Arjungenin ist unter den Triterpenoiden aufgrund seiner spezifischen Struktur und therapeutischen Eigenschaften einzigartig. Zu den ähnlichen Verbindungen gehören:

Arjunsäure: Ein weiteres Triterpenoid aus Terminalia arjuna mit kardioprotektiven Eigenschaften.

Arjunetin: Bekannt für seine antioxidativen und entzündungshemmenden Wirkungen.

Arjunglucosid I und II: Triterpen-Glucoside mit potenziellen therapeutischen Vorteilen.

This compound zeichnet sich durch seine starke Hemmwirkung auf die Hypochlorsäureproduktion und seine Fähigkeit aus, die Herzfunktion zu verbessern .

Eigenschaften

IUPAC Name |

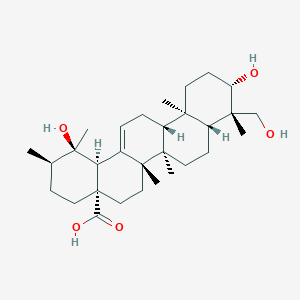

(1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-NWCCWSSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318344 | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58880-25-4 | |

| Record name | Arjungenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58880-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arjugenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058880254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arjungenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARJUGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5DUN7969Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of arjungenin?

A1: this compound possesses the molecular formula C30H48O6 and a molecular weight of 504.69 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: The structural elucidation of this compound relies heavily on spectroscopic techniques. Key data includes infrared (IR) spectroscopy, 1D and 2D nuclear magnetic resonance (NMR) spectroscopy (including 1H NMR and 13C NMR), and mass spectrometry (MS). These techniques provide insights into the functional groups, connectivity, and spatial arrangement of atoms within the molecule. [, , , ]

Q3: What are the primary biological activities attributed to this compound?

A3: Research suggests that this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, cardioprotective, anti-yeast, and acetylcholinesterase-inhibitory properties. [, , , , , ]

Q4: How does this compound exert its cardioprotective effects?

A4: While the precise mechanism remains under investigation, studies suggest this compound may contribute to cardioprotection by:

- Modulating oxidative stress: this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cardiovascular tissues. []

- Interacting with drug-metabolizing enzymes: In vitro studies indicate this compound might influence the activity of CYP2D, a key enzyme involved in drug metabolism. This interaction could have implications for the pharmacokinetics of co-administered drugs. []

Q5: How does this compound compare to other compounds in terms of its biological activities?

A5: Comparing the potency and efficacy of this compound with other compounds is complex and depends on the specific biological activity under investigation. For instance:

- Antioxidant activity: this compound exhibits moderate antioxidant activity compared to potent synthetic antioxidants. []

- Cytotoxicity: In vitro studies indicate this compound generally possesses lower cytotoxicity than some other triterpenoids against certain cancer cell lines. []

Q6: Does this compound interact with specific molecular targets?

A6: Research suggests potential interactions with:

- TRPV1 channel: Computational studies propose that this compound might interact with the transient receptor potential vanilloid 1 (TRPV1) channel, potentially influencing pain perception and inflammation. []

- FXR: Preliminary in silico studies propose this compound as a potential agonist for the farnesoid X receptor (FXR), a nuclear receptor involved in regulating bile acid, lipid, and glucose metabolism. []

Q7: Could this compound interact with other drugs?

A7: The potential for this compound to interact with other drugs is a crucial consideration, particularly given its observed interaction with CYP2D in vitro. [] Further research is necessary to evaluate the clinical significance of these interactions.

Q8: What is the safety profile of this compound?

A8: Comprehensive toxicological data on this compound is currently limited. More research is needed to determine its safety profile, potential adverse effects, and long-term effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)

![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)

![(7R,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254704.png)

![2-[(2R,3S,4S,5R)-6-[(1R)-1-[(2S,5R,7S,8R)-2-[(2R,5S)-5-[(2R)-3-[(5S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid](/img/structure/B1254709.png)

![5-Amino-6-[6-amino-2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1254716.png)